3-(4-BROMO-2-METHYLANILINO)-1-(4-BROMO-2-METHYLPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE
Overview
Description
3-(4-BROMO-2-METHYLANILINO)-1-(4-BROMO-2-METHYLPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE is a complex organic compound characterized by the presence of bromine and methyl groups attached to a phenyl ring, along with an indole core structure
Preparation Methods
The synthesis of 3-(4-BROMO-2-METHYLANILINO)-1-(4-BROMO-2-METHYLPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE typically involves multi-step organic reactions. The starting materials often include 4-bromo-2-methylphenyl derivatives, which undergo a series of reactions such as amination, cyclization, and bromination under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Halogen substitution reactions can occur, where the bromine atoms are replaced by other functional groups using nucleophilic or electrophilic reagents.
Cyclization: The indole core can participate in cyclization reactions, forming various heterocyclic compounds.
Scientific Research Applications
3-(4-BROMO-2-METHYLANILINO)-1-(4-BROMO-2-METHYLPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups, along with the indole core, contribute to its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar compounds to 3-(4-BROMO-2-METHYLANILINO)-1-(4-BROMO-2-METHYLPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE include:
4-Bromo-2-methylphenyl isocyanate: Used as an intermediate in organic synthesis.
2-Bromo-4’-methylpropiophenone: Employed in the synthesis of pharmaceuticals and agrochemicals.
4-Bromo-2-methylphenol: Utilized as a pharmaceutical intermediate.
Properties
IUPAC Name |
3-(4-bromo-2-methylanilino)-1-(4-bromo-2-methylphenyl)-5,6-dihydro-4H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Br2N2O/c1-13-11-15(23)7-9-18(13)25-21-17-5-3-4-6-20(17)26(22(21)27)19-10-8-16(24)12-14(19)2/h6-12,25H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCWZXPJNXOGFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC2=C3CCCC=C3N(C2=O)C4=C(C=C(C=C4)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Br2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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